Cas no 1934898-14-2 (8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine)

8-Bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine core with bromo and chloro substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. Its rigid aromatic system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound is particularly useful in the development of bioactive molecules, offering a versatile scaffold for medicinal chemistry applications. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial settings.
8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine structure
1934898-14-2 structure
Product Name:8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine
CAS No:1934898-14-2
MF:C5H2BrClN4
MW:233.453177928925
MDL:MFCD28368691
CID:5685892
PubChem ID:131092185
Update Time:2025-10-28

8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
    • EN300-23834167
    • 1934898-14-2
    • 1,2,4-Triazolo[4,3-b]pyridazine, 8-bromo-6-chloro-
    • 8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine
    • MDL: MFCD28368691
    • Inchi: 1S/C5H2BrClN4/c6-3-1-4(7)10-11-2-8-9-5(3)11/h1-2H
    • InChI Key: PVYDTBLOSPZZCI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=NN2C=NN=C21)Cl

Computed Properties

  • Exact Mass: 231.91514g/mol
  • Monoisotopic Mass: 231.91514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 2.27±0.1 g/cm3(Predicted)
  • pka: -1.94±0.30(Predicted)

8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine Pricemore >>

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8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine Related Literature

Additional information on 8-bromo-6-chloro-1,2,4triazolo4,3-bpyridazine

8-Bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 1934898-14-2): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications

8-Bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 1934898-14-2) is a highly specialized heterocyclic compound that has garnered significant attention in both pharmaceutical research and material science. This brominated triazolopyridazine derivative exhibits unique structural features that make it valuable for drug discovery, agrochemical development, and advanced material synthesis. With its triazole-fused pyridazine core and strategic halogen substitutions, this compound serves as a crucial building block in modern organic synthesis.

The molecular structure of 8-bromo-6-chloro-triazolopyridazine combines the electron-deficient nature of pyridazine with the versatile reactivity of the triazole moiety. This combination creates a highly functionalizable scaffold that can participate in various cross-coupling reactions, nucleophilic substitutions, and cycloaddition processes. Researchers particularly value its halogenated triazolopyridazine structure for designing targeted molecular architectures in medicinal chemistry programs.

In pharmaceutical applications, 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine has shown promise as a precursor for kinase inhibitors and other biologically active compounds. The triazolopyridazine bromo chloro derivative serves as a key intermediate in developing potential therapeutic agents for various diseases, with particular interest in its application for central nervous system targets. Its structural features allow for optimal interactions with biological targets while maintaining favorable pharmacokinetic properties.

The compound's utility extends beyond pharmaceuticals into material science, where its heterocyclic bromo chloro compound characteristics contribute to the development of organic electronic materials. Researchers are exploring its potential in creating novel triazolopyridazine-based materials for organic light-emitting diodes (OLEDs) and other electronic applications, taking advantage of its electron-transport properties and thermal stability.

Synthetic approaches to 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine typically involve multi-step sequences starting from commercially available pyridazine precursors. The introduction of bromine and chlorine atoms at specific positions requires careful control of reaction conditions to ensure regioselectivity and high purity of the final product. Advanced purification techniques such as column chromatography and recrystallization are essential for obtaining pharmaceutical-grade material.

Recent advancements in triazolopyridazine chemistry have highlighted the importance of halogenated derivatives like 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine in fragment-based drug discovery. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly valuable for designing drug candidates with improved bioavailability and target selectivity. These properties address current challenges in drug development, where researchers seek compounds that can effectively cross biological barriers while maintaining specific activity.

The stability profile of 8-bromo-6-chloro-triazolopyridazine under various conditions has been extensively studied, confirming its suitability for diverse synthetic transformations. The compound demonstrates excellent thermal stability, making it compatible with high-temperature reactions, while its halogenated heterocycle nature provides multiple sites for further functionalization through modern coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Analytical characterization of 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm both the identity and purity of the compound, which is crucial for its application in sensitive research areas. The distinct spectroscopic signatures of this bromochloro triazolopyridazine compound facilitate its identification in complex reaction mixtures.

From a commercial perspective, the demand for specialized triazolopyridazine derivatives like 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine continues to grow as pharmaceutical companies invest in novel heterocyclic scaffolds for drug development. The compound's CAS number (1934898-14-2) serves as a unique identifier in global chemical databases, facilitating its procurement and regulatory compliance in international markets.

Environmental and safety considerations for handling 8-bromo-6-chloro-triazolopyridazine follow standard laboratory protocols for halogenated heterocyclic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. Its stability under normal storage conditions contributes to its practicality as a research chemical.

Future research directions for 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine include exploring its potential in catalytic applications and as a ligand in coordination chemistry. The compound's ability to coordinate with various metals while maintaining its structural integrity opens possibilities for creating novel catalytic systems and functional materials with tailored properties.

In conclusion, 8-bromo-6-chloro-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 1934898-14-2) represents a valuable addition to the toolkit of synthetic and medicinal chemists. Its unique combination of structural features, reactivity, and application potential ensures its continued importance in cutting-edge chemical research across multiple disciplines. As the demand for sophisticated heterocyclic building blocks grows, this brominated chlorinated triazolopyridazine compound is poised to play an increasingly significant role in scientific advancements.

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